2-Benzhydrylsulfanyl-5-furan-2-yl-[1,3,4]oxadiazole
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Overview
Description
2-[(Diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that incorporates a 1,3,4-oxadiazole ring, a furan ring, and a diphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the regioselective S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with appropriate alkylating agents. The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-[(Diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophiles like bromine or nitronium ions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Scientific Research Applications
2-[(Diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent due to its heterocyclic structure.
Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its fluorescent properties.
Organic Synthesis: Acts as a key intermediate in the synthesis of more complex molecules, leveraging its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole is largely dependent on its application:
Antimicrobial Activity: It is believed to interfere with microbial cell wall synthesis or function, leading to cell death.
Anticancer Activity: May involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival.
Optoelectronic Applications: Functions as an electron-transport material in OLEDs, facilitating efficient charge transfer and light emission.
Comparison with Similar Compounds
- 2-[(Diphenylmethyl)sulfanyl]-5-(pyridin-4-yl)-1,3,4-oxadiazole
- 2-[(Diphenylmethyl)sulfanyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole
Comparison:
- Unique Features: The presence of the furan ring in 2-[(diphenylmethyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole imparts unique electronic and steric properties, potentially enhancing its reactivity and stability compared to its pyridinyl and thiophenyl analogs .
- Applications: While all these compounds may exhibit similar antimicrobial and anticancer activities, the furan derivative is particularly noted for its optoelectronic properties, making it more suitable for applications in materials science .
Properties
Molecular Formula |
C19H14N2O2S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-benzhydrylsulfanyl-5-(furan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H14N2O2S/c1-3-8-14(9-4-1)17(15-10-5-2-6-11-15)24-19-21-20-18(23-19)16-12-7-13-22-16/h1-13,17H |
InChI Key |
YSADDAWOYDOAKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
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